molecular formula C12H15IN2S B3054523 2-(2-Anilinovinyl)-3-methyl-2-thiazolinium, iodide CAS No. 60878-87-7

2-(2-Anilinovinyl)-3-methyl-2-thiazolinium, iodide

Cat. No.: B3054523
CAS No.: 60878-87-7
M. Wt: 346.23 g/mol
InChI Key: QXWBFLXDKHKGKY-UHFFFAOYSA-N
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Description

2-(2-Anilinovinyl)-3-methyl-2-thiazolinium, iodide is a heterocyclic organic compound that features a thiazolinium ring substituted with an anilinovinyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Anilinovinyl)-3-methyl-2-thiazolinium, iodide typically involves the reaction of 2-methylthiazoline with aniline and iodine. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or acetonitrile. The general reaction scheme is as follows:

    Formation of 2-methylthiazoline: This can be achieved by the cyclization of 2-aminothiophenol with acetic acid.

    Reaction with aniline: The 2-methylthiazoline is then reacted with aniline in the presence of iodine to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Anilinovinyl)-3-methyl-2-thiazolinium, iodide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiazolidine derivatives.

    Substitution: The iodine atom can be substituted with other nucleophiles such as halides, cyanides, or thiolates.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide, potassium cyanide, or thiourea.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted thiazolinium salts.

Scientific Research Applications

2-(2-Anilinovinyl)-3-methyl-2-thiazolinium, iodide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer.

    Industry: Utilized in the development of new materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-(2-Anilinovinyl)-3-methyl-2-thiazolinium, iodide involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Anilinovinyl)-3-methylbenzothiazolium, iodide
  • 2-(2-Anilinovinyl)-3-methyl-4-thiazolinium, iodide
  • 2-(2-Anilinovinyl)-3-methyl-5-thiazolinium, iodide

Uniqueness

2-(2-Anilinovinyl)-3-methyl-2-thiazolinium, iodide is unique due to its specific substitution pattern on the thiazolinium ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

60878-87-7

Molecular Formula

C12H15IN2S

Molecular Weight

346.23 g/mol

IUPAC Name

N-[(E)-2-(3-methyl-4,5-dihydro-1,3-thiazol-3-ium-2-yl)ethenyl]aniline;iodide

InChI

InChI=1S/C12H14N2S.HI/c1-14-9-10-15-12(14)7-8-13-11-5-3-2-4-6-11;/h2-8H,9-10H2,1H3;1H

InChI Key

QXWBFLXDKHKGKY-UHFFFAOYSA-N

Isomeric SMILES

C[N+]1=C(SCC1)/C=C/NC2=CC=CC=C2.[I-]

SMILES

C[N+]1=C(SCC1)C=CNC2=CC=CC=C2.[I-]

Canonical SMILES

C[N+]1=C(SCC1)C=CNC2=CC=CC=C2.[I-]

60878-87-7

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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